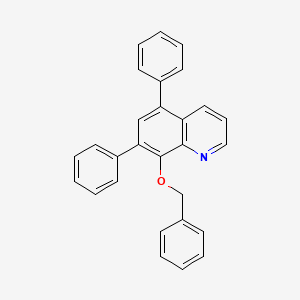

8-Benzyloxy-5,7-diphenylquinoline

Description

Properties

Molecular Formula |

C28H21NO |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

5,7-diphenyl-8-phenylmethoxyquinoline |

InChI |

InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2 |

InChI Key |

GBFCRECCLKGFGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Photophysical Properties

8-Benzyloxy-5,7-diphenylquinoline exhibits significant photophysical properties that make it suitable for applications as a fluorescent probe. The compound shows strong UV-visible absorption and fluorescence emission characteristics, which are critical for its use in various imaging techniques. The absorption spectrum typically peaks around 340 nm, reflecting its potential in photonic applications .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antimicrobial activity. Compounds synthesized from this quinoline scaffold have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. This makes them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve the inhibition of specific cellular pathways related to cancer growth and proliferation .

Inhibition of Tyrosine Kinase

Another significant application is in the inhibition of tyrosine kinases such as PDGF-RTK (platelet-derived growth factor receptor tyrosine kinase). Compounds derived from this compound have been identified as potent inhibitors in this regard, suggesting their utility in treating conditions associated with aberrant tyrosine kinase activity .

Material Science Applications

In addition to biological applications, this compound serves as a building block in material science. Its unique electronic properties allow it to be utilized in the development of organic materials for electronic devices and nanomaterials. The compound's ability to form π-conjugated systems enhances its application in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

- Antimicrobial Screening : A study synthesized several derivatives of this compound and assessed their antimicrobial efficacy against various bacterial strains. Results indicated that most compounds exhibited significant antibacterial activity, highlighting their potential as new therapeutic agents .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of these quinoline derivatives on MCF-7 breast cancer cells using real-time cell analysis. The study found a dose-dependent response with several compounds demonstrating low LC50 values, suggesting high potency against cancer cells .

Q & A

Q. What computational tools are best suited for establishing structure-activity relationships (SAR) in 8-substituted quinolines?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., metalloenzymes). QSAR models using Hammett constants or logP values quantify electronic and hydrophobic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.